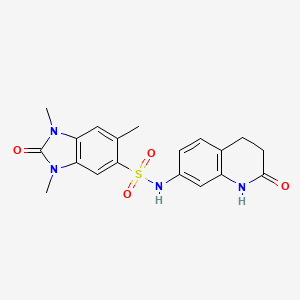
1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide typically involves multi-step organic reactions. The starting materials might include benzimidazole derivatives, quinoline derivatives, and various sulfonating agents. Common reaction conditions include:
Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Acid or base catalysts may be used to enhance reaction rates.
Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptor activity: Interacting with cell surface receptors to alter cellular signaling pathways.
Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline moiety and various functional groups.
Uniqueness
1,3,6-trimethyl-2-oxo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H20N4O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1,3,6-trimethyl-2-oxo-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C19H20N4O4S/c1-11-8-15-16(23(3)19(25)22(15)2)10-17(11)28(26,27)21-13-6-4-12-5-7-18(24)20-14(12)9-13/h4,6,8-10,21H,5,7H2,1-3H3,(H,20,24) |
InChI Key |
BVZMRZVMENFKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC4=C(CCC(=O)N4)C=C3)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















